alpha,alpha-Difluorothymidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha,alpha-Difluorothymidine (dFT) is a synthetic nucleoside analogue that has been extensively studied for its potential use in cancer treatment. It is a modified version of the natural nucleoside thymidine, in which the methyl group at the 5-position is replaced with a difluoromethyl group. This modification confers improved pharmacokinetic properties and increased potency against tumor cells.
作用机制
The mechanism of action of alpha,alpha-Difluorothymidine involves its conversion to alpha,alpha-Difluorothymidine triphosphate (alpha,alpha-DifluorothymidineTP) within cells. alpha,alpha-DifluorothymidineTP is a potent inhibitor of thymidylate synthase, which is responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). dTMP is essential for DNA synthesis, and its depletion leads to DNA damage and cell death.
生化和生理效应
DFT has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In addition, alpha,alpha-Difluorothymidine has been shown to have immunomodulatory effects, which may contribute to its anti-tumor activity.
实验室实验的优点和局限性
One of the major advantages of alpha,alpha-Difluorothymidine is its potency against tumor cells. It has been shown to be effective at low concentrations, which makes it a promising candidate for cancer treatment. However, alpha,alpha-Difluorothymidine also has some limitations for lab experiments. Its toxicity can be a concern, and it may require careful handling and monitoring to ensure safety.
未来方向
There are several potential future directions for research on alpha,alpha-Difluorothymidine. One area of interest is the development of combination therapies that incorporate alpha,alpha-Difluorothymidine with other anti-cancer agents. Another area of interest is the development of new analogues of alpha,alpha-Difluorothymidine that may have improved pharmacokinetic properties or increased potency against tumor cells. Finally, there is ongoing research into the mechanisms of resistance to alpha,alpha-Difluorothymidine, which may provide insights into new approaches for overcoming resistance to this promising anti-cancer agent.
合成方法
The synthesis of alpha,alpha-Difluorothymidine involves the reaction of 2,2-difluoroethylamine with thymidine in the presence of a Lewis acid catalyst. The resulting product is then purified by column chromatography to obtain pure alpha,alpha-Difluorothymidine.
科学研究应用
DFT has been studied extensively for its potential use in cancer treatment. It has been shown to be effective against a variety of tumor types, including breast, lung, and colon cancer. alpha,alpha-Difluorothymidine works by inhibiting the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. This leads to a depletion of intracellular thymidine triphosphate, which in turn results in DNA damage and cell death.
属性
CAS 编号 |
101527-46-2 |
---|---|
产品名称 |
alpha,alpha-Difluorothymidine |
分子式 |
C10H12F2N2O5 |
分子量 |
278.21 g/mol |
IUPAC 名称 |
5-(difluoromethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12F2N2O5/c11-8(12)4-2-14(10(18)13-9(4)17)7-1-5(16)6(3-15)19-7/h2,5-8,15-16H,1,3H2,(H,13,17,18)/t5-,6+,7+/m0/s1 |
InChI 键 |
YATQDPXPMDMPID-RRKCRQDMSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)F)CO)O |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)F)CO)O |
规范 SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)F)CO)O |
其他 CAS 编号 |
101527-46-2 |
同义词 |
5-difluoromethyl-2'-deoxyuridine alpha,alpha-difluorothymidine F2-TDR |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。